LORTALAMINE

Norepinephrine Reuptake Antidepressant Pharmacology In Vitro Assay

Lortalamine (LM-1404) is a non-tricyclic, highly potent and selective norepinephrine reuptake inhibitor (NRI). Its key differential is a clean off-target profile—completely devoid of the anticholinergic and antihistaminic activities that confound tricyclic-based experiments. This ensures NET-specific modulation in behavioral, physiological, and transporter-level studies. Sourced as a reference standard for NET/SERT/DAT discrimination and as a precursor for [11C]lortalamine PET radioligand development. Available in research-grade purity (≥98%) for preclinical and analytical applications only.

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76 g/mol
CAS No. 70384-91-7
Cat. No. B1675143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLORTALAMINE
CAS70384-91-7
Synonyms4a-amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano(3,2-c)pyridin-10-ylacetic acid lactam
LM 1404
LM-1404
lortalamine
lortalamine, (4aR,10R,10aR)-isome
Molecular FormulaC15H17ClN2O2
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl
InChIInChI=1S/C15H17ClN2O2/c1-18-5-4-15-12(8-18)10(7-14(19)17-15)11-6-9(16)2-3-13(11)20-15/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,17,19)/t10-,12?,15+/m0/s1
InChIKeyMJRPHRMGEKCADU-PJRDJYAKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lortalamine (CAS 70384-91-7): A Non-Tricyclic Selective Norepinephrine Reuptake Inhibitor Tool for Neuroscience Research


Lortalamine (LM-1404) is an experimental, non-tricyclic antidepressant compound from the structural class of 4a,10-(iminoethano)-4aH-[1]benzopyrano[3,2-c]pyridin-12-ones [1]. Functionally, it acts as a highly potent and selective norepinephrine reuptake inhibitor (NRI) [2]. Synthesized in the early 1980s, its clinical development was discontinued after preclinical findings of ocular toxicity in animals, redirecting its life-cycle toward its current role as a bioactive chemical probe and a carbon-11 radioligand for imaging norepinephrine transporters (NET) via positron emission tomography (PET) [3].

Why Substituting Lortalamine with Other NET Inhibitors Requires Critical Experimental Validation


Within the class of norepinephrine reuptake inhibitors, lortalamine's differentiable value is rooted in a unique convergence of its potent NET binding, high functional monoamine selectivity, and non-tricyclic structure, which collectively separate it from both first-generation tricyclic antidepressants (e.g., imipramine) and other structurally distinct NRIs [1]. Importantly, lortalamine's off-target receptor profile is markedly cleaner, being devoid of the anticholinergic and antihistaminic properties that confound experiments with tricyclics [1]. Furthermore, its established synthetic pathway to a carbon-11 radioligand enables direct comparative PET neuroimaging of the NET, a methodological bridge not available for all NRI analogs [2]. Consequently, simple within-class substitution without rigorous re-validation would introduce uncontrolled variability in receptor occupancy, pharmacokinetics, or imaging signal specificity, as detailed in the quantitative evidence below.

Quantitative Comparative Evidence: Lortalamine vs. Related Norepinephrine Uptake Inhibitors


Superior Functional NET Inhibition Potency Over the Prototypical Tricyclic Imipramine

In a direct pharmacological head-to-head comparison, lortalamine demonstrated greater potency than the tricyclic antidepressant imipramine in inhibiting norepinephrine uptake in rat brain cortex slices [1]. The data indicate a superior functional blockade of the norepinephrine transporter under identical experimental conditions, supporting lortalamine's role as a more potent molecular probe for NET-dependent mechanisms.

Norepinephrine Reuptake Antidepressant Pharmacology In Vitro Assay

Superior Clean-Window Selectivity Profile: Absence of Anticholinergic and Antihistaminic Activity

In direct contrast with the tricyclic antidepressant class, lortalamine is devoid of anticholinergic and antihistaminic properties, as demonstrated in a comprehensive in-vivo pharmacological screen [1]. This differentiation is critical, as antagonism at muscarinic acetylcholine or histamine H1 receptors introduces confounding variables in behavioral and physiological studies.

Receptor Selectivity Off-Target Profiling In Vivo Pharmacology

Negligible Functional Impact on Serotonin and Dopamine Systems

Lortalamine does not inhibit serotonin uptake by rat midbrain slices and interferes with the dopaminergic system only negligibly, as evidenced by its lack of interaction with apomorphine or amphetamine in mice and its inhibition of dopaminergic uptake by rat striatum synaptosomes only at very high concentrations [1]. This clean monoamine selectivity profile provides a definitive advantage over non-selective agents like imipramine, which broadly inhibits both serotonin and norepinephrine uptake.

Monoamine Transporters Neurotransmitter Selectivity Functional Assay

Established Human Pharmacokinetic Profile Supporting Oral Dosing Studies

Following an oral dose of 5 mg of radiolabeled lortalamine in humans, plasma concentrations peaked at approximately 44 ng equiv./mL (1.5-3 h), with unchanged drug exhibiting a half-life of about 5 hours [1]. Excretion was almost exclusively renal (98% within 5 days), and the major metabolite was identified by mass spectrometry as the N-demethylated compound, alongside a keto derivative from piperidine ring oxidation [1]. This clear, well-defined human pharmacokinetic signature is not universally established for all NRI analogs and supports its use in translational neuroimaging and pharmacology research.

Human Pharmacokinetics ADME Metabolite Profiling

Competitive but Inferior Performance as a NET PET Radioligand vs. (S,S)-[11C]MRB

In a direct comparative PET evaluation in baboons, [11C]lortalamine was benchmarked against other NET radioligands including (R)-[11C]nisoxetine and [11C]oxaprotiline [1]. All three ligands displayed high uptake in the striatum (higher than in the thalamus), but their utility was limited by high non-specific binding and relatively low specific signal [1]. Consequently, the study concluded that the reboxetine analog (S,S)-[11C]MRB was the superior PET ligand, outperforming the lortalamine-based tracer by providing a more favorable specific-to-non-specific binding ratio [1].

PET Imaging Neuroimaging Radiotracer Development

Recommended Application Scenarios for Lortalamine in Scientific Research


Pharmacological Studies Requiring Selective NET Inhibition Without Anticholinergic Interference

Use lortalamine as a selective norepinephrine reuptake inhibitor in behavioral or physiological studies where the cholinergic adverse effects of tricyclic antidepressants (e.g., imipramine) would confound results. Its quantitative advantage—a complete absence of anticholinergic and antihistaminic properties—ensures that observed outcomes are attributable to NET-specific modulation [1].

In Vitro and Ex-Vivo Monoamine Uptake Selectivity Assays

Employ lortalamine as a reference standard in experiments designed to distinguish between NET, SERT, and DAT functionality. Lortalamine's demonstrated inability to block serotonin uptake and its negligible effect on dopamine uptake at therapeutic concentrations make it an ideal pharmacological tool for isolating norepinephrine transport activity [1].

Translational Pharmacokinetic and Toxicological Reference Studies

Utilize lortalamine as a reference compound in human in-vitro metabolism or species-comparison studies. Its well-defined human ADME profile (oral bioavailability, ~5 h half-life, 98% renal elimination, major N-demethylation metabolite) provides a solid quantitative framework for comparative pharmacokinetic modeling [2].

Positron Emission Tomography (PET) Neuroimaging Reference Ligand

Apply [11C]lortalamine in PET studies as a second-line or validation radiotracer for imaging the cerebral norepinephrine transporter. While its in-vivo specific-to-non-specific binding ratio is suboptimal compared to (S,S)-[11C]MRB, its reliable C-11 labeling chemistry and well-characterized in-vivo regional brain uptake pattern make it a valuable counter-ligand for head-to-head radiopharmaceutical development [3].

Quote Request

Request a Quote for LORTALAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.